molecular formula C21H19FO3 B11609644 (2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one

(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one

Cat. No.: B11609644
M. Wt: 338.4 g/mol
InChI Key: MUHZOQIVXHILNW-UXBLZVDNSA-N
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Description

The compound “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, and propoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine and Methyl Groups: These groups can be introduced via electrophilic substitution reactions.

    Formation of the Prop-2-en-1-one Moiety: This can be done through aldol condensation reactions involving suitable aldehydes and ketones.

    Final Coupling Reaction: The final step involves coupling the benzofuran core with the propoxyphenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the prop-2-en-1-one moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

The compound “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the benzofuran core may facilitate interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one
  • (2E)-1-(5-fluoro-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one

Uniqueness

The unique combination of the fluorine, methyl, and propoxy groups in “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” may confer distinct chemical and biological properties compared to similar compounds. These modifications can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H19FO3

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H19FO3/c1-3-12-24-17-8-4-15(5-9-17)6-10-19(23)21-14(2)18-13-16(22)7-11-20(18)25-21/h4-11,13H,3,12H2,1-2H3/b10-6+

InChI Key

MUHZOQIVXHILNW-UXBLZVDNSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(O2)C=CC(=C3)F)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C

Origin of Product

United States

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